molecular formula C14H19FN2O4 B2616476 N1-(2,2-diethoxyethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 898356-34-8

N1-(2,2-diethoxyethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2616476
CAS No.: 898356-34-8
M. Wt: 298.314
InChI Key: IZKDWTXKCUGITI-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(2-fluorophenyl)oxalamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both diethoxyethyl and fluorophenyl groups attached to an oxalamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(2-fluorophenyl)oxalamide typically involves the reaction of 2,2-diethoxyethylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(2-fluorophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(2-fluorophenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The diethoxyethyl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,2-diethoxyethyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(2,2-diethoxyethyl)-N2-(2-bromophenyl)oxalamide
  • N1-(2,2-diethoxyethyl)-N2-(2-methylphenyl)oxalamide

Uniqueness

N1-(2,2-diethoxyethyl)-N2-(2-fluorophenyl)oxalamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-8-6-5-7-10(11)15/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKDWTXKCUGITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=CC=C1F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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